[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. It is a clear, pale liquid known for its unique blend of reactivity and stability, making it an invaluable tool for a wide range of laboratory applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride typically involves the sulfonylation of [1,1’-bi(cyclohexane)] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate salts.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Wissenschaftliche Forschungsanwendungen
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Bi(cyclohexane)]-2-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
[1,1’-Bi(cyclohexane)]-2-sulfonate esters: These compounds contain sulfonate ester groups and are used in similar applications as [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride.
Uniqueness
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of products sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H21ClO2S |
---|---|
Molekulargewicht |
264.81 g/mol |
IUPAC-Name |
2-cyclohexylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI-Schlüssel |
STGSZWUNTLGCIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCCCC2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.